molecular formula C14H14N6O2 B2724454 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034598-94-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2724454
CAS RN: 2034598-94-0
M. Wt: 298.306
InChI Key: HSASLPVJUAYKSK-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds, including those containing pyrazole, triazole, oxadiazole, and pyridine derivatives, has been explored for their potent antitumor and antimicrobial activities. For instance, enaminones have been utilized as key intermediates to synthesize a variety of substituted pyridine derivatives, demonstrating significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, these compounds showed promising antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents (S. Riyadh, 2011).

Anticancer Properties

The incorporation of 1,3,4-oxadiazole into oxazolo[4,5-b]pyridine derivatives has been investigated, with several compounds demonstrating good anticancer activity against multiple human cancer cell lines, including breast, lung, colon, and ovarian cancers. This research highlights the potential of such derivatives as promising anticancer agents, with some showing superior efficacy compared to standard drugs like etoposide (Suresh Babu Kokkiligadda et al., 2020).

Synthesis Techniques

Advanced synthesis techniques have been applied to create heterocyclic compounds with potential biological activity. For example, T3P–DMSO mediated desulfurative cyclization has been employed as an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, offering advantages such as mild conditions, short reaction times, and high yields, highlighting the methodological advancements in the synthesis of biologically relevant heterocycles (A. Ramesha et al., 2016).

Tuberculostatic Activity

The synthesis of derivatives incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties has been explored for their potential tuberculostatic activity. These studies demonstrate the diverse biological applications of heterocyclic compounds, providing a foundation for further investigation into their therapeutic potential (H. Foks et al., 2004).

Future Directions

Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-4-5-20-11(6-10)17-18-12(20)7-15-13(21)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASLPVJUAYKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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